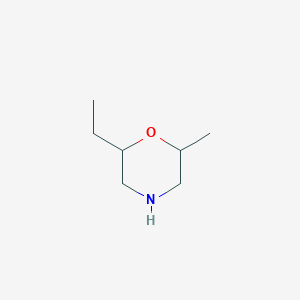

2-Ethyl-6-methylmorpholine

カタログ番号 B2411228

CAS番号:

59630-15-8

分子量: 129.203

InChIキー: JEIHFHDCQHZFAO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Ethyl-6-methylmorpholine is a chemical compound with the molecular formula C7H15NO . It is a mixture of diastereomers .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of this compound is 129.2 . The InChI code is 1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The addition or removal of an electron (or electrons) from an organic or organometallic molecule is frequently a key step in such processes .科学的研究の応用

Synthesis and Chemical Reactions

- 2-Ethyl-6-methylmorpholine and its derivatives are utilized in various chemical synthesis processes. For instance, it's used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation, yielding compounds with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, it's involved in osmium-catalyzed dihydroxylation of alkenes, acting as an electron transfer mediator (Johansson, Lindén, & Bäckvall, 2005).

Host-Guest Chemistry

- In the field of host-guest chemistry, this compound derivatives form inclusion complexes with various compounds. For example, Cethyl-2-methylresorcinarene forms complexes with aromatic N-oxides, demonstrating the impact of substituent effects (Puttreddy, Beyeh, & Rissanen, 2016).

Textile and Polymer Industry

- In the textile industry, derivatives like N-methylmorpholine-N-oxide are used in manufacturing cellulose fibers. They enhance the solubility of natural antibacterial polymers like chitosan, creating antibacterial lyocell fibers with significant properties (Zhuang, Liu, Li, Cheng, & Kang, 2008). Moreover, these derivatives aid in the polymerization of certain monomers, as observed in atom transfer radical polymerization processes (Singha, Ruiter, & Schubert, 2005).

Biochemical and Environmental Applications

- This compound and its variants play a role in environmental and biochemical contexts. For example, they are used in air sampling and determination methods in industrial environments, ensuring workplace safety (Andersson & Andersson, 1986). Additionally, they participate in the synthesis of compounds with potential biological activities, as seen in the creation of various heterocyclic derivatives (Mohammad, Ahmed, & Mahmoud, 2017).

Analytical Chemistry

- In analytical chemistry, this compound derivatives are used in constructing selective electrodes for detecting ions like Cu2+ with high sensitivity and specificity (Islamnezhad & Mahmoodi, 2011).

Safety and Hazards

特性

IUPAC Name |

2-ethyl-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHFHDCQHZFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

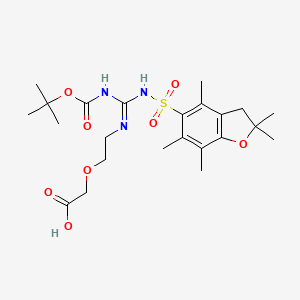

To a solution of 4-benzyl-2-ethyl-6-methyl-morpholine (Intermediate 496, 2.0 g, 9.13 mmol) in methanol (30 mL) was added ammonium formate (2.35 g, 10.77 mmol) followed by 10% Pd/C (1.0 g) and mixture was heated at 65° C. for 1 hour. It was cooled and filtered through celite pad, washed with excess methanol and concentrated. The residue thus obtained was distilled. Yield: 1.0 g (85%)

Name

4-benzyl-2-ethyl-6-methyl-morpholine

Quantity

2 g

Type

reactant

Reaction Step One

Name

Intermediate 496

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)

![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)